6-Hydroxyindole-2-carboxylic acid

Descripción general

Descripción

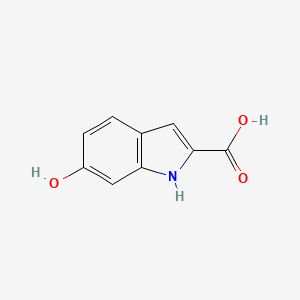

6-Hydroxyindole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the indole ring. It is a white crystalline solid that is soluble in water and exhibits mild acidity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyindole-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The hydroxyl and carboxylic acid groups are introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxyindole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

Antiviral and Antitumor Potential

Research indicates that derivatives of indole compounds, including 6-hydroxyindole-2-carboxylic acid, exhibit antiviral and antitumor activities. A study highlighted the synthesis of multimeric derivatives that showed promising inhibitory effects against HIV-1 integrase, suggesting potential therapeutic avenues for treating viral infections . Additionally, compounds in the indole family are known for their immunomodulatory and antioxidant properties, which could be leveraged in drug development for cancer therapies .

Gastrointestinal Disorders

Recent investigations into gut microbiota have identified metabolites like 5-hydroxyindole as significant modulators of intestinal motility. While this compound is not directly mentioned in these studies, its structural similarities to other hydroxyindoles suggest it may play a role in similar mechanisms. The modulation of voltage-gated calcium channels by these compounds points to their potential as treatments for gastrointestinal motility disorders .

Hair Dye Formulations

This compound is incorporated into hair dye formulations, where it acts as a precursor to dyeing agents. According to European Commission guidelines, it can be used at a maximum concentration of 1% in combination with hydrogen peroxide . This application capitalizes on the compound's ability to form stable colorants when oxidized.

Protein Interactions and Modifications

In biochemical research, this compound is utilized in various protein assays, including protein purification and quantitation. Its capacity to modify proteins makes it valuable for studying protein interactions and dynamics in cellular environments .

Safety and Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In studies involving animal models, doses up to 2000 mg/kg did not result in significant adverse effects, indicating a favorable safety margin for its use in cosmetic applications . However, continuous monitoring of its effects is necessary to ensure consumer safety.

Summary of Key Findings

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceutical | Antiviral and antitumor drug development | Potential HIV-1 integrase inhibitors identified |

| Treatment for gastrointestinal disorders | Modulates voltage-gated calcium channels | |

| Cosmetic | Hair dye formulations | Used at 1% concentration with hydrogen peroxide |

| Biochemical Research | Protein assays (purification/quantitation) | Valuable for studying protein interactions |

| Safety | Toxicological assessments | High safety margin observed in animal studies |

Mecanismo De Acción

The mechanism of action of 6-Hydroxyindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Indole-2-carboxylic acid: Lacks the hydroxyl group at the 6th position.

6-Hydroxyindole: Lacks the carboxylic acid group at the 2nd position.

Indole-3-carboxylic acid: Has the carboxylic acid group at the 3rd position instead of the 2nd.

Uniqueness: 6-Hydroxyindole-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other indole derivatives.

Actividad Biológica

6-Hydroxyindole-2-carboxylic acid (6-HICA) is an indole derivative that has garnered interest in the field of biological research due to its unique chemical structure and potential therapeutic applications. This compound features both hydroxyl and carboxylic acid functional groups, enabling it to engage in hydrogen bonding and ionic interactions with various biological macromolecules. This article presents a comprehensive overview of the biological activity of 6-HICA, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

6-HICA is characterized by the following chemical structure:

- Molecular Formula : C₉H₇NO₃

- Molecular Weight : 179.16 g/mol

- IUPAC Name : 6-hydroxy-1H-indole-2-carboxylic acid

The presence of both hydroxyl and carboxylic acid groups contributes to its solubility and reactivity, making it a versatile compound in biochemical applications.

The biological activity of 6-HICA is primarily mediated through its interactions with various enzymes and receptors:

- Tyrosinase Inhibition : 6-HICA acts as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition can lead to reduced melanin production, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation disorders.

- Apoptosis Induction : Research indicates that 6-HICA can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes. This property positions it as a candidate for cancer therapy.

- Antiviral Activity : Preliminary studies suggest that indole derivatives, including 6-HICA, may exhibit antiviral properties. They could interfere with viral replication processes, although specific mechanisms for 6-HICA require further investigation.

6-HICA interacts with various biological systems, influencing cellular functions:

- Enzymatic Reactions : It participates in several enzymatic reactions, particularly those involving metabolic pathways linked to tryptophan metabolism. This compound is metabolized by cytochrome P450 enzymes, which hydroxylate it and facilitate conjugation with glucuronic acid or sulfate.

- Cellular Distribution : The compound can localize within different cellular compartments, including the cytoplasm and mitochondria. This localization is crucial for its biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-HICA:

-

Cytotoxicity and Antiviral Activity :

- A study evaluated the cytotoxic effects of various indole derivatives, including 6-HICA, on MT-4 cells infected with HIV-1. The results indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity, suggesting a promising therapeutic profile for treating viral infections .

- Impact on Melanin Production :

-

Oxidative Stress Reduction :

- Animal model studies reported that low doses of 6-HICA could reduce oxidative stress markers and inflammation, indicating its potential role as an antioxidant agent.

Comparative Analysis

To better understand the uniqueness of 6-HICA in relation to other indole derivatives, a comparative analysis is presented below:

Propiedades

IUPAC Name |

6-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFFOMJRAXIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625139 | |

| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40047-23-2 | |

| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40047-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40047-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.